molecular formula C23H18N6O2 B4556940 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951894-97-6

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4556940
CAS No.: 951894-97-6
M. Wt: 410.4 g/mol
InChI Key: ZPZYLTPUSZYIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a benzoxazole core fused with a triazole ring and a pyridinylmethyl-substituted carboxamide group. Its molecular formula is C23H19N7O2, with an approximate molecular weight of 449.45 g/mol (calculated). The pyridinylmethyl group may influence solubility and target binding specificity, making this compound a candidate for therapeutic applications .

Properties

IUPAC Name

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2/c1-15-21(23(30)25-14-17-9-5-6-12-24-17)26-28-29(15)18-10-11-20-19(13-18)22(31-27-20)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZYLTPUSZYIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115635
Record name 5-Methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-97-6
Record name 5-Methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with benzoic acid derivatives under acidic conditions.

    Formation of the Triazole Ring:

    Coupling Reactions: The final step involves coupling the benzoxazole and triazole rings with the carboxamide group using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoxazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carboxamide group results in the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share core features such as triazole, benzoxazole, or pyridine groups but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Reference
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C21H17ClN6O3 Hydroxyethyl group Improved solubility; antimicrobial activity
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C25H20ClN5O4 Dimethoxyphenyl group Enhanced lipophilicity; potential CNS penetration
3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide C18H18N4O2 Pyrazole core; pyridinylmethyl group Anti-inflammatory and anticancer properties
N-(4-chlorophenethyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide C24H20ClN5O Chlorophenethyl group; pyridinyl-triazole Broad-spectrum antimicrobial activity
5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE C16H15ClN6O3S2 Thiadiazole; sulfonyl group Enzyme inhibition (e.g., carbonic anhydrase)

Key Differentiators

  • Benzoxazole vs.
  • Substituent Effects : The pyridinylmethyl group in the target compound may improve blood-brain barrier penetration relative to hydroxyethyl or dimethoxyphenyl substituents .
  • Bioactivity Profile : Unlike thiadiazole derivatives (enzyme inhibitors), the target compound’s triazole-benzoxazole framework is more commonly associated with antimicrobial and anticancer activities .

Biological Activity

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique molecular structure that includes a benzoxazole ring, a triazole ring, and a carboxamide group. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H20N4O2C_{24}H_{20}N_{4}O_{2} with a molecular weight of approximately 410.4 g/mol. Its structure allows for various interactions with biological targets due to the presence of multiple functional groups.

PropertyValue
Molecular FormulaC24H20N4O2C_{24}H_{20}N_{4}O_{2}
Molecular Weight410.4 g/mol
CAS Number951894-97-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Binding Affinity : The compound binds to target proteins through hydrogen bonding and hydrophobic interactions.
  • Modulation of Enzymatic Activity : It can inhibit or activate enzymes involved in various biochemical pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines:

  • Breast Cancer : Effective against MCF-7 and MDA-MB series.
  • Lung Cancer : Active against A549 and H1975 cell lines.
  • Prostate Cancer : Demonstrated efficacy against PC3 cells.

A study reported that compounds with similar structural motifs showed IC50 values in the micromolar range against these cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Testing against various bacterial strains revealed:

  • Gram-positive Bacteria : Moderate activity against Bacillus subtilis.
  • Gram-negative Bacteria : Variable activity against Escherichia coli.

The Minimum Inhibitory Concentrations (MIC) for active compounds were documented, showing promising results for further development .

Structure–Activity Relationship (SAR)

Research has established a structure–activity relationship that highlights how modifications to the benzoxazole and triazole moieties can enhance biological activity. For instance:

Compound ModificationEffect on Activity
Electron-donating groups (e.g., methoxy)Increase in anticancer activity
Electron-withdrawing groups (e.g., fluor)Decrease in activity

These findings suggest that careful tuning of substituents can optimize the therapeutic potential of the compound.

Case Studies

  • Study on Anticancer Properties :
    • A derivative was tested on MCF-7 breast cancer cells and showed an IC50 value of 15 µM, indicating strong potential as an anticancer agent.
  • Evaluation of Antimicrobial Efficacy :
    • In vitro testing against E. coli yielded MIC values ranging from 32 to 64 µg/mL, demonstrating moderate effectiveness compared to standard antibiotics.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of this triazole-carboxamide derivative typically involves multi-step reactions, including cyclization, amide coupling, and click chemistry. For example:

  • Step 1 : Formation of the benzoxazole core via condensation reactions under acidic or basic conditions .
  • Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. highlights the use of copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours, yielding 61% product after purification .
  • Step 3 : Amide coupling using coupling agents like HATU or EDCI in solvents such as DMF or acetonitrile .

Q. Key Variables :

  • Solvent polarity (DMF vs. THF) affects reaction rates.
  • Temperature control (50–80°C) minimizes side reactions.
  • Catalyst loading (e.g., 10 mol% CuSO₄) balances yield and purity.

Q. What spectroscopic methods are critical for confirming the compound’s structure?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm aromatic protons from benzoxazole and pyridine. Methyl groups (e.g., 5-methyl on triazole) appear as singlets near δ 2.3 ppm .
    • ¹³C NMR : Carbonyl signals (C=O) near 165–170 ppm validate the carboxamide group .
  • Mass Spectrometry : High-resolution MS (HRMS) with [M+H]⁺ or [M+Na]⁺ ions confirms molecular weight (e.g., calculated vs. observed ±0.001 Da) .

Q. How does the compound’s solubility vary across solvents, and what purification methods are effective?

  • Solubility :
    • Polar aprotic solvents (DMF, DMSO) enhance solubility due to the carboxamide and benzoxazole groups.
    • Low solubility in water necessitates purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Purity Analysis : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) achieves >95% purity .

Advanced Research Questions

Q. What strategies address conflicting data in biological activity assays (e.g., IC₅₀ variability)?

  • Experimental Design :
    • Use standardized cell lines (e.g., HEK293 for kinase inhibition) to minimize variability.
    • Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) .
  • Data Analysis :
    • Apply statistical tools (e.g., ANOVA) to distinguish assay noise from true activity.
    • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational modeling predict SAR for structural analogs?

  • Docking Studies :
    • Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). shows triazole-carboxamides adopting specific binding poses, with pyridine and benzoxazole moieties contributing to hydrogen bonding .
  • QSAR Models :
    • Correlate logP values (calculated via ChemAxon) with cytotoxicity data to optimize lipophilicity .

Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?

  • Challenges :
    • Exothermic reactions during amide coupling require temperature-controlled reactors.
    • Copper residues from CuAAC may necessitate chelating agents (e.g., EDTA) in post-synthesis washes .
  • Solutions :
    • Process analytical technology (PAT) monitors reaction progression in real time.
    • Switch to flow chemistry for improved heat and mass transfer .

Q. How do substituents on the pyridine and benzoxazole rings influence metabolic stability?

  • In Vitro Studies :
    • Incubate the compound with liver microsomes (human or rodent) to measure half-life.
    • Methyl groups (e.g., 5-methyl on triazole) reduce oxidative metabolism, enhancing stability .
  • Structural Modifications :
    • Fluorine substitution on pyridine (e.g., 3-fluoro) blocks CYP450-mediated degradation .

Q. What techniques resolve crystallographic ambiguities in the triazole-carboxamide core?

  • X-ray Crystallography :
    • Single-crystal X-ray diffraction confirms the triazole’s 1,4-regiochemistry and planar benzoxazole-pyridine system .
  • Troubleshooting :
    • Poor crystal quality? Use vapor diffusion with dichloromethane/hexane or add co-solvents like DMSO .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
CuAAC + Amide Coupling6195THF/H₂O, 50°C, 16 h
One-Pot Cyclization4590DMF, K₂CO₃, RT, 24 h

Q. Table 2. Key NMR Assignments

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Triazole-CH₃2.3 (s)14.2
Benzoxazole C=O-168.5
Pyridine C-H8.4 (d, J=5 Hz)150.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.